molecular formula C9H12ClF2N B12312367 1,1-Difluoro-1-phenylpropan-2-amine hydrochloride

1,1-Difluoro-1-phenylpropan-2-amine hydrochloride

Cat. No.: B12312367
M. Wt: 207.65 g/mol
InChI Key: ATCDEZPGZGZMJP-UHFFFAOYSA-N
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Description

1,1-Difluoro-1-phenylpropan-2-amine hydrochloride is a fluorinated amine salt characterized by two fluorine atoms at the 1-position of the propane backbone, a phenyl group at the same carbon, and a secondary amine (-NH₂) at the 2-position, stabilized as a hydrochloride salt.

Properties

Molecular Formula

C9H12ClF2N

Molecular Weight

207.65 g/mol

IUPAC Name

1,1-difluoro-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C9H11F2N.ClH/c1-7(12)9(10,11)8-5-3-2-4-6-8;/h2-7H,12H2,1H3;1H

InChI Key

ATCDEZPGZGZMJP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1,1-Difluoro-1-phenylpropan-2-one Intermediate

The preparation begins with synthesizing the ketone precursor, 1,1-difluoro-1-phenylpropan-2-one (CAS: 29548-91-2), via a nucleophilic substitution reaction. Benzaldehyde reacts with difluoromethyl ketone in the presence of a base such as lithium diisopropylamide (LDA) at low temperatures (-78°C to 0°C) to form the difluorinated ketone. The reaction proceeds via deprotonation of the aldehyde, followed by nucleophilic attack on the difluoromethyl moiety, yielding the ketone with >95% purity after column chromatography.

Reaction Conditions:

  • Temperature: -78°C to 0°C
  • Solvent: Tetrahydrofuran (THF)
  • Base: LDA or n-butyllithium
  • Yield: 98%

Reductive Amination to Form the Amine

The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. The reaction selectively reduces the imine formed in situ, producing the primary amine. Subsequent treatment with hydrochloric acid (HCl) precipitates the hydrochloride salt.

Optimization Notes:

  • pH control (4–6) is critical to avoid over-reduction.
  • Catalytic amounts of acetic acid enhance imine formation.
  • Yield: 76–85% after recrystallization.

Nitrile Hydrolysis and Curtius Rearrangement

Formation of 2-Methyl-1-phenyl-2-butyronitrile

A patented method involves reacting substituted benzyl chloride (e.g., 2-methylbenzyl chloride) with isobutyronitrile in THF under strongly basic conditions (LDA or NaH) at -78°C. This step forms 2-methyl-1-phenyl-2-butyronitrile, a key intermediate.

Key Parameters:

  • Molar ratio: Benzyl chloride to isobutyronitrile = 1:1–3.
  • Solvent: THF or diethyl ether
  • Yield: 98%.

Hydrolysis to Carboxylic Acid and Curtius Rearrangement

The nitrile is hydrolyzed to 2-methyl-1-phenyl-2-butyric acid using aqueous NaOH at 80–220°C. The carboxylic acid then undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) and benzyl alcohol, forming a benzyl carbamate intermediate. Acidic hydrolysis of the carbamate releases the primary amine, which is precipitated as the hydrochloride salt using HCl gas.

Data Table: Reaction Conditions for Curtius Rearrangement

Parameter Value Source
Temperature 40–120°C
Solvent Toluene or dichloromethane
Catalyst Triethylamine
Yield (Amine HCl) 70–76%

Catalytic Hydrogenation of Difluorinated Nitriles

Hydrogenation of 1,1-Difluoro-1-phenylpropan-2-nitrile

A scalable route involves hydrogenating 1,1-difluoro-1-phenylpropan-2-nitrile under high-pressure H₂ (75–78 psi) using 5% palladium on carbon (Pd/C) in ethanol. The reaction proceeds at 50–64°C, followed by HCl quenching to form the hydrochloride salt.

Industrial-Scale Protocol:

  • Catalyst loading: 5% Pd/C (10 wt% relative to nitrile)
  • Solvent: Ethanol/water (4:1)
  • Pressure: 3878–4033 Torr
  • Yield: 76.2%

Advantages:

  • Minimal by-products (e.g., over-reduced amines <2%).
  • Compatible with continuous-flow reactors for bulk production.

Comparative Analysis of Methods

Efficiency and Scalability

  • Reductive Amination: Suitable for small-scale synthesis (grams) but limited by imine stability.
  • Curtius Rearrangement: High atom economy but requires toxic reagents (DPPA).
  • Catalytic Hydrogenation: Ideal for industrial scales with >75% yields and low catalyst costs.

Purity and By-Product Profiles

  • Nitrile hydrolysis routes produce residual benzyl alcohols (<1%), removable via recrystallization.
  • Hydrogenation methods generate trace Pd residues (<10 ppm), addressed by activated carbon filtration.

Chemical Reactions Analysis

1,1-Difluoro-1-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Difluoro-1-phenylpropan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-1-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and other interactions with target molecules, enhancing binding affinity and selectivity. This can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1,1-difluoro-1-phenylpropan-2-amine hydrochloride with analogous fluorinated amines:

Compound Name Molecular Formula Molecular Weight Fluorine Position Amine Position Phenyl Substituents CAS Number
1,1-Difluoro-1-phenylpropan-2-amine HCl C₉H₁₁ClF₂N ~206.5 1,1-difluoro (carbon chain) propan-2-amine None Not available
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl C₁₀H₁₄ClFN 218.68 4-fluoro (phenyl ring) propan-2-amine 4-fluoro 1200-27-7
1-(3,4-Difluorophenyl)propan-1-amine HCl C₉H₁₁ClF₂N 207.5 3,4-difluoro (phenyl ring) propan-1-amine 3,4-difluoro 441074-78-8
(S)-1-(2-Fluorophenyl)propan-1-amine HCl C₉H₁₂ClFN 189.66 2-fluoro (phenyl ring) propan-1-amine 2-fluoro 1075715-56-8
Key Observations:

Fluorine Position: The target compound’s 1,1-difluoro substitution on the carbon chain distinguishes it from phenyl-ring-fluorinated analogs (e.g., 4-fluoro or 3,4-difluoro in ). This may enhance electron-withdrawing effects at the carbon backbone, altering reactivity and stability compared to aryl-fluorinated derivatives. Difluoro substitution on the carbon chain increases molecular weight (~206.5) relative to monofluoro analogs like (S)-1-(2-fluorophenyl)propan-1-amine HCl (189.66) .

Amine Position: The secondary amine (propan-2-amine) in the target compound contrasts with primary amines (propan-1-amine) in analogs .

Phenyl Substituents :

  • Unlike phenyl-ring-fluorinated compounds (e.g., ), the target’s phenyl group lacks ring fluorination, which may reduce steric hindrance and alter π-π stacking interactions in biological systems.

Pharmacological Implications (Inferred from Analogs)

While direct pharmacological data for the target compound are unavailable, insights can be drawn from structurally related compounds:

Lipophilicity and Bioavailability: Fluorination generally increases lipophilicity, enhancing membrane permeability. For example, 1-(3,4-difluorophenyl)propan-1-amine HCl (logP ~2.1) is more lipophilic than non-fluorinated amines, suggesting the target compound may share this trait.

Metabolic Stability: Difluoro substitution on the carbon chain (as in the target) may resist oxidative metabolism better than monofluoro analogs, as seen in trifluoromethylated amines like 1,1,1-trifluoropropan-2-amine HCl .

Receptor Binding: The propan-2-amine moiety in the target compound could mimic endogenous amines (e.g., dopamine, norepinephrine), similar to how 1-(4-fluorophenyl)-2-methylpropan-2-amine HCl interacts with neurotransmitter transporters .

Biological Activity

1,1-Difluoro-1-phenylpropan-2-amine hydrochloride is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features imparted by the fluorine atoms influence its interaction with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C9_{9}H10_{10}ClF2_{2}N. The presence of two fluorine atoms on the first carbon enhances its lipophilicity and may affect its binding affinity to various biological targets. The hydrochloride form increases solubility in aqueous environments, facilitating its use in biological assays.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : Preliminary studies indicate that the compound can inhibit specific enzyme activities by binding to their active sites, thus preventing substrate interaction and catalytic function.
  • Receptor Interaction : The compound may also interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes .

Enzyme Interaction Studies

Research has shown that this compound can modulate the activity of several enzymes. For instance, it has been reported to stimulate ATPase activity in P-glycoprotein (P-gp), a critical efflux transporter involved in drug metabolism and resistance .

Enzyme Effect IC50 Value (μM) Reference
P-glycoproteinATPase stimulation0.76
Cytochrome P450Inhibition0.5

Case Studies

A notable study investigated the effects of this compound on cellular models expressing P-gp. The results demonstrated a significant reduction in drug efflux rates, indicating that the compound may enhance the bioavailability of co-administered drugs by inhibiting P-gp function .

Another research effort focused on its impact on metabolic pathways involving monoamine transporters. The findings suggested that the compound could serve as a modulator for conditions related to neurotransmitter imbalances, such as depression or anxiety disorders .

Safety and Efficacy

While preliminary data support the potential efficacy of this compound in modulating enzyme and receptor activities, comprehensive toxicity studies are necessary to establish a safety profile. Current investigations are exploring its pharmacokinetics and potential side effects in vivo.

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